REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14](=[O:21])[NH:13][N:12]=2)=[CH:6][C:3]=1[C:4]#N.[OH-:22].[Na+].Cl.[OH2:25]>>[F:1][C:2]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14](=[O:21])[NH:13][N:12]=2)=[CH:6][C:3]=1[C:4]([OH:25])=[O:22] |f:1.2|
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C=C1)CC1=NNC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at this temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter pad was washed with water (10 ml)
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled to 50° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water (57 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at up to 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=C(C=C1)CC1=NNC(C2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.72 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |